2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
The compound 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide features a 1,6-dihydropyrimidine core substituted with:
- A thioether-linked acetamidophenyl group at position 2.
- A 1-methyl group on the pyrimidine ring.
- A 5-carboxamide moiety attached to a 4-fluorophenyl group.
The 4-fluorophenyl group enhances hydrophobicity and metabolic stability, while the acetamidophenyl-thioether linkage may influence target binding and solubility .
Properties
IUPAC Name |
2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4S/c1-13(29)25-15-7-9-16(10-8-15)26-19(30)12-33-22-24-11-18(21(32)28(22)2)20(31)27-17-5-3-14(23)4-6-17/h3-11H,12H2,1-2H3,(H,25,29)(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXGHCKCPUFGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrimidine core with various functional groups that may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Features
The compound's structural formula can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C19H18N6O5S |
| Molecular Weight | 442.5 g/mol |
| Functional Groups | Acetamide, thioether, fluorophenyl group |
| Core Structure | Pyrimidine derivative |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially affecting metabolic pathways involved in cancer progression and microbial resistance.
- Receptor Interaction : The presence of various functional groups allows for the formation of hydrogen bonds and hydrophobic interactions with biological receptors, which could modulate their activity.
- Antimicrobial and Antitumor Activity : The compound's structural features suggest potential applications in antimicrobial and antitumor therapies, although detailed evaluations are necessary to confirm these effects .
Antimicrobial Properties
A study highlighted the significance of pyrimidine derivatives in antimicrobial activity. Compounds similar to the one have shown efficacy against various pathogens, including E. coli and S. aureus , due to their ability to disrupt bacterial cell functions .
Antitumor Activity
Research into related compounds has demonstrated promising antitumor effects. For instance, thiazole-bearing molecules have been reported to exhibit cytotoxicity against cancer cell lines, suggesting that structural components similar to those found in our compound could also confer anticancer properties .
Case Study 1: Enzyme Inhibition
In a study examining enzyme inhibitors, derivatives of pyrimidine were tested for their ability to inhibit specific enzymes linked to cancer metabolism. The results indicated that modifications in the structure could significantly enhance inhibitory activity.
Case Study 2: Antimicrobial Testing
Another investigation focused on antimicrobial properties involved testing various derivatives against clinical isolates of bacteria. The findings showed that certain modifications led to increased potency against resistant strains, suggesting a potential for developing new antibiotics based on this compound's structure .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and physicochemical comparisons with related compounds:
Impact of Substituents on Physicochemical Properties
Thioether Linkage :
- Present in the target compound and analogs , this group increases molecular flexibility and may reduce oxidative stability compared to ethers or amines.
Fluorophenyl vs.
Acetamidophenyl Positional Isomerism :
- The 3-acetamidophenyl analog may exhibit steric hindrance or altered hydrogen bonding compared to the target’s 4-substituted isomer, affecting target binding.
Pyrimidine Core Modifications: The cyano-ethyl substitution in reduces molecular weight (353.4 vs. 454.5) but eliminates the carboxamide pharmacophore critical for hydrogen bonding in the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
